Nogalamycin

Description

This compound is an anthracycline antineoplastic antibiotic isolated from the bacterium Streptomyces nogalater. this compound intercalates into DNA and interacts with topoisomerase I, thereby inhibiting DNA replication and repair and RNA and protein synthesis. (NCI04)

An anthrocycline from a Streptomyces nogalater variant. It is a cytolytic antineoplastic that inhibits DNA-dependent RNA synthesis by binding to DNA.

See also: Daunorubicin (broader); Idarubicin (related); Daunorubicin Hydrochloride (related) ... View More ...

Properties

IUPAC Name |

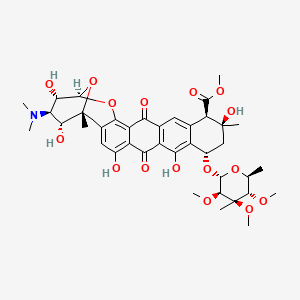

methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H49NO16/c1-14-32(49-7)39(4,52-10)33(50-8)36(53-14)54-19-13-37(2,48)24(34(47)51-9)15-11-16-21(27(43)20(15)19)28(44)22-18(41)12-17-30(23(22)26(16)42)55-35-29(45)25(40(5)6)31(46)38(17,3)56-35/h11-12,14,19,24-25,29,31-33,35-36,41,43,45-46,48H,13H2,1-10H3/t14-,19-,24-,25-,29-,31+,32-,33-,35+,36-,37-,38+,39+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTDRFCXGRULNK-JYOBTZKQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC(C(C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)OC7C(C(C(C6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@]([C@H]([C@@H](O1)O[C@H]2C[C@]([C@@H](C3=CC4=C(C(=C23)O)C(=O)C5=C(C=C6C(=C5C4=O)O[C@H]7[C@H]([C@@H]([C@H]([C@@]6(O7)C)O)N(C)C)O)O)C(=O)OC)(C)O)OC)(C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H49NO16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20930779 |

Source

|

| Record name | Nogalamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

787.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1404-15-5 |

Source

|

| Record name | Nogalamycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nogalamycin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nogalamycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20930779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nogalamycin from Streptomyces Nogalater | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nogalamycin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L059DCD6IP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of Nogalamycin: A Technical Guide to its Isolation, Characterization, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nogalamycin, a potent anthracycline antibiotic produced by the bacterium Streptomyces nogalater, stands as a molecule of significant interest in the realm of oncology and microbiology. First reported in the 1960s, its unique chemical structure and potent biological activity as a DNA intercalator and topoisomerase I inhibitor have prompted extensive research into its biosynthesis, mechanism of action, and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery of this compound, detailing the experimental protocols for its fermentation, isolation, purification, and characterization. Furthermore, it presents a summary of its cytotoxic activity against various cancer cell lines and elucidates its molecular mechanism of action through the inhibition of topoisomerase I. This document aims to serve as a comprehensive resource for researchers and professionals in drug discovery and development, offering detailed methodologies and key data to facilitate further investigation and exploitation of this remarkable natural product.

Introduction

Streptomyces nogalater, a soil-dwelling actinobacterium, is the natural source of this compound[1]. This complex aromatic polyketide belongs to the anthracycline class of antibiotics, a group renowned for its potent anticancer properties[2]. The structure of this compound is distinguished by a unique aglycone, Nogalamycinone, and two sugar moieties: a neutral nogalose sugar and a bicyclo amino sugar[3][4]. This intricate architecture is responsible for its distinct mechanism of action, which involves intercalation into DNA and the specific inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair[2]. This guide will delve into the technical aspects of this compound's discovery, from the cultivation of its producing organism to the evaluation of its biological activity.

Experimental Protocols

Fermentation of Streptomyces nogalater

The production of this compound is achieved through the submerged fermentation of Streptomyces nogalater. The following protocol is adapted from methodologies described for the production of anthracycline precursors by genetically engineered Streptomyces strains and general fermentation practices for Streptomyces species[3][5][6].

2.1.1. Culture Media and Conditions

-

Seed Culture Medium (e.g., Tryptic Soy Broth - TSB):

-

Tryptone: 17 g/L

-

Soytone: 3 g/L

-

Dextrose: 2.5 g/L

-

Sodium Chloride: 5 g/L

-

Dipotassium Phosphate: 2.5 g/L

-

Adjust pH to 7.3 before sterilization.

-

-

Production Medium (e.g., E1 Medium):

-

Detailed composition of E1 medium can be found in specialized literature for anthracycline production[3]. A typical production medium for Streptomyces contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.

-

-

Fermentation Parameters:

2.1.2. Fermentation Procedure

-

Inoculum Preparation: Inoculate a loopful of Streptomyces nogalater spores or a vegetative mycelial suspension into a flask containing seed culture medium. Incubate at 28°C with shaking for 2-3 days until a dense culture is obtained.

-

Production Culture: Transfer the seed culture to the production fermenter containing the E1 medium at a 5-10% (v/v) inoculation rate.

-

Fermentation: Maintain the fermentation under the specified conditions for 160 hours. Monitor pH, dissolved oxygen, and glucose consumption periodically.

-

Harvest: After the fermentation period, harvest the culture broth for the extraction of this compound.

Extraction and Purification

The following protocol outlines the extraction and purification of this compound from the fermentation broth, based on established methods for related compounds[3][7][8][9][10][11].

2.2.1. Extraction

-

Adjust the pH of the harvested culture broth to 6.0[3].

-

Extract the broth with a mixture of dichloromethane-methanol (3:1, v/v)[3].

-

Separate the organic layer containing the crude extract.

-

Evaporate the organic solvent under reduced pressure to obtain a viscous residue[3].

2.2.2. Purification

-

Silica Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column.

-

Elute the column with a gradient of dichloromethane-methanol (from 10:0 to 9:1)[3].

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing this compound.

-

-

Preparative Reversed-Phase High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and evaporate the solvent.

-

Dissolve the residue in the mobile phase.

-

Purify the compound using a preparative reversed-phase column (e.g., LichroCART RP-18)[3].

-

Use a mobile phase of acetonitrile and 1% acetic acid in water (1:1)[3].

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Lyophilize the purified fraction to obtain pure this compound.

-

Structural Characterization

The structure of the purified this compound is confirmed using a combination of spectroscopic techniques[1][3][12][13][14].

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Record 1H and 13C NMR spectra on a suitable spectrometer (e.g., 400 MHz)[3].

-

Use deuterated chloroform (CDCl3) or another appropriate deuterated solvent for sample preparation.

-

Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish the connectivity of protons and carbons and confirm the complex structure of this compound[3].

2.3.2. Mass Spectrometry (MS)

-

Obtain high-resolution mass spectra using techniques like Electrospray Ionization (ESI-MS) to determine the exact molecular weight of this compound[13].

Cytotoxicity Assay

The cytotoxic activity of this compound against various cancer cell lines is determined using standard cell viability assays, such as the MTT or SRB assay.

2.4.1. Cell Culture

-

Maintain the desired cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO2.

2.4.2. Assay Protocol

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that causes 50% inhibition of cell growth.

Topoisomerase I Inhibition Assay

The inhibitory effect of this compound on topoisomerase I can be evaluated using a DNA relaxation assay[15][16][17][18].

2.5.1. Assay Principle

Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor of this enzyme will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

2.5.2. Assay Protocol

-

Set up reaction mixtures containing supercoiled plasmid DNA (e.g., pBR322), topoisomerase I enzyme, and varying concentrations of this compound in a suitable reaction buffer.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution containing a chelating agent and a loading dye.

-

Analyze the DNA products by agarose gel electrophoresis.

-

Visualize the DNA bands under UV light after staining with an intercalating dye (e.g., ethidium bromide). The inhibition of the enzyme is indicated by the persistence of the supercoiled DNA band.

Quantitative Data

The cytotoxic activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the reported 50% lethal doses (LD50), which are analogous to IC50 values in this context.

| Cell Line | Drug | Exposure Time (hr) | LD50 (µg/mL) |

| Chinese Hamster Ovary (CHO) | This compound | 2 | 2.7 |

| Mouse Leukemia (L1210) | This compound | 2 | Not explicitly stated, but less than CHO |

| Mouse Melanoma (B16) | This compound | 2 | Not explicitly stated, but less than CHO |

Data extracted from Bhuyan et al. (1981).

Visualizations

Experimental Workflow

Caption: Experimental workflow for the discovery and characterization of this compound.

This compound Biosynthesis Pathway

Caption: Simplified biosynthetic pathway of this compound in S. nogalater.

Mechanism of Action: Topoisomerase I Inhibition

Caption: Mechanism of this compound as a topoisomerase I inhibitor.

Conclusion

This compound, a product of Streptomyces nogalater's intricate biosynthetic machinery, continues to be a subject of scientific fascination and a potential source of novel anticancer therapeutics. This technical guide has provided a comprehensive overview of the methodologies involved in its discovery, from the fermentation of the producing organism to its detailed characterization and biological evaluation. The provided protocols, data, and visualizations are intended to equip researchers with the necessary information to further explore the potential of this compound and its analogs. The unique structure and mechanism of action of this anthracycline underscore the vast and still largely untapped chemical diversity present in the microbial world, highlighting the enduring importance of natural product discovery in the quest for new medicines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Differential poisoning of topoisomerases by menogaril and this compound dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a Cyclase Gene Dictating the C-9 Stereochemistry of Anthracyclines from Streptomyces nogalater - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spontaneous and induced variability in Streptomyces nogalater producing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5231014A - Fermentation process for producing natamycin - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Frontiers | Green extraction of puromycin-based antibiotics from Streptomyces albofaciens (MS38) for sustainable biopharmaceutical applications [frontiersin.org]

- 8. Efficacious Extraction and Purification Technique of a Potential Antimycobacterial Bacteriocin Produced by Bacillus subtilis (MK733983) of Ethnomedicinal Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. NMR studies of the interaction of the antibiotic this compound with the hexadeoxyribonucleotide duplex d(5'-GCATGC)2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Observation of daunomycin and this compound complexes with duplex DNA using electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A novel homogenous assay for topoisomerase II action and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Nogalamycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Nogalamycin, a potent anthracycline antibiotic. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on detailed data presentation, experimental methodologies, and visual representations of its molecular characteristics and interactions.

Chemical Structure and Properties

This compound, produced by the bacterium Streptomyces nogalater, is a complex aromatic polyketide with the molecular formula C₃₉H₄₉NO₁₆ and a molecular weight of 787.8 g/mol . Its structure is distinguished from other anthracyclines by the presence of two unique sugar moieties, nogalose and nogalamine, attached to a nogalamycinone aglycone core.[1][2]

A defining feature of this compound is the dual attachment of the nogalamine sugar to the aglycone. This occurs through a standard O-glycosidic bond at the C-1 position and an unusual carbon-carbon bond between C-2 of the aglycone and C-5" of the nogalamine sugar.[1][2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₉H₄₉NO₁₆ | |

| Molecular Weight | 787.8 g/mol | |

| IUPAC Name | methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-4,6-dimethyloxan-2-yl]oxy-20,25-dioxahexacyclo[19.3.1.0²,¹⁹.0⁵,¹⁸.0⁷,¹⁶.0⁹,¹⁴]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate | |

| Melting Point | 195-196 °C (decomposes) | [4] |

| Optical Rotation | [α]D²⁵ +425° (c = 0.11 in CHCl₃) | [4] |

| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol | [4] |

Stereochemistry

The stereochemistry of this compound is crucial for its biological activity. The aglycone, nogalamycinone, possesses a unique stereochemical configuration of (7S, 9S, 10R). This is a significant deviation from most other clinically important anthracyclines, which typically have a (7S, 9R, 10R) configuration.[1][5] The distinct stereochemistry at the C-9 position is a key characteristic of this compound and related compounds like steffimycins.[1][2]

The absolute stereochemistry of the sugar moieties also contributes to the overall three-dimensional structure of the molecule. The determination of this complex stereochemistry has been achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Quantitative Structural Data

Note: The following tables are derived from studies of this compound's aglycone or its complexes and may not perfectly represent the molecule in its free, unbound state.

Table 2: Selected ¹H and ¹³C NMR Chemical Shifts for Nogalamycinone

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| 1 | 118.9 | 7.69 (dd, J=7.5, 1.0 Hz) |

| 2 | 136.5 | 7.85 (t, J=8.0 Hz) |

| 3 | 115.8 | 7.42 (dd, J=8.5, 1.0 Hz) |

| 4 | 161.4 | - |

| 4a | 110.8 | - |

| 5 | 156.1 | - |

| 5a | 134.1 | - |

| 6 | 207.5 | - |

| 6a | 110.0 | - |

| 7 | 69.8 | 5.25 (br s) |

| 8 | 31.8 | 2.20 (ddd, J=14.5, 4.0, 2.0 Hz), 2.35 (dd, J=14.5, 5.0 Hz) |

| 9 | 75.9 | 4.20 (s) |

| 10 | 38.3 | 2.95 (d, J=18.0 Hz), 3.15 (d, J=18.0 Hz) |

| 11 | 156.9 | - |

| 12 | 182.1 | - |

| 12a | 132.8 | - |

| OMe-4 | 56.5 | 4.08 (s) |

| Me-9 | 24.9 | 1.45 (s) |

Data adapted from studies on auramycinone and nogalamycinone.[2]

A complete and officially assigned NMR dataset for the entire free this compound molecule is not currently available in peer-reviewed literature. The data presented here for its aglycone serves as a fundamental reference.

Experimental Protocols

The elucidation of this compound's complex structure has relied heavily on sophisticated analytical techniques. Below are detailed methodologies for the key experiments cited in the structural determination of anthracyclines.

X-ray Crystallography of an Anthracycline-DNA Complex

This protocol outlines the general steps involved in determining the crystal structure of an anthracycline, such as this compound, when complexed with a DNA oligomer.

-

Crystallization:

-

Synthesize and purify a self-complementary DNA hexamer (e.g., d(CGATCG)).

-

Dissolve the purified DNA in a buffer solution (e.g., 0.1 M sodium cacodylate, pH 7.0) containing spermine tetrachloride and sodium chloride.

-

Prepare a solution of this compound in the same buffer.

-

Mix the DNA and this compound solutions in a 1:2 molar ratio.

-

Use the vapor diffusion method (hanging or sitting drop) to grow crystals. Equilibrate the mixture against a reservoir solution containing a precipitant like 2-methyl-2,4-pentanediol (MPD).

-

Incubate at a constant temperature (e.g., 4°C) until crystals of sufficient size and quality are formed.

-

-

Data Collection:

-

Mount a single crystal on a goniometer head.

-

Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to minimize radiation damage.

-

Expose the crystal to a monochromatic X-ray beam from a synchrotron source or a rotating anode generator.

-

Collect diffraction data using a suitable detector (e.g., a CCD or CMOS detector) as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

-

Solve the phase problem using molecular replacement, using a known DNA structure as a search model.

-

Build the this compound molecule into the resulting electron density map.

-

Refine the atomic coordinates and thermal parameters of the model against the experimental data using software such as CNS or PHENIX.

-

Validate the final structure using tools like PROCHECK to assess its geometric quality.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

This protocol describes the general methodology for acquiring and analyzing NMR spectra to determine the solution structure of this compound.

-

Sample Preparation:

-

Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.5 mL.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra to identify the types and numbers of protons and carbons present.

-

Perform two-dimensional (2D) NMR experiments to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify scalar-coupled protons (protons on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing information about the stereochemistry and conformation of the molecule.

-

-

Spectra are typically recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

-

Data Analysis:

-

Process the acquired spectra using appropriate software (e.g., TopSpin, Mnova).

-

Assign all proton and carbon resonances based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

-

Use the distance restraints from NOESY/ROESY data and dihedral angle restraints from coupling constants to generate a 3D structural model of this compound using molecular modeling software.

-

Molecular Interactions and Signaling Pathways

This compound exerts its potent cytotoxic effects primarily through its interaction with DNA and the inhibition of topoisomerase I.[2][6]

DNA Intercalation

This compound binds to DNA by intercalating its planar anthracycline ring between the base pairs of the DNA double helix.[5][7][8] This intercalation is a threading process, where the bulky sugar substituents at both ends of the aglycone pass through the DNA helix, leading to significant distortion of the DNA structure. The nogalose sugar resides in the minor groove, while the aminoglucose moiety is positioned in the major groove.[9][10]

Caption: this compound's threading intercalation into the DNA double helix.

Topoisomerase I Inhibition

This compound is a potent inhibitor of topoisomerase I, an enzyme essential for relaxing DNA supercoiling during replication and transcription.[2] Unlike camptothecin-based inhibitors, which trap the covalent topoisomerase I-DNA cleavage complex, this compound is thought to stimulate topoisomerase I-mediated DNA cleavage by binding to a site distal to the cleavage site.[2] This leads to the accumulation of single-strand breaks in the DNA, which can be converted to cytotoxic double-strand breaks, ultimately triggering cell death.

Caption: Signaling pathway of this compound-induced topoisomerase I inhibition.

Experimental Workflow for Structure Elucidation

The determination of a complex natural product's structure like this compound follows a systematic workflow, integrating various analytical techniques.

Caption: A generalized experimental workflow for the structural elucidation of this compound.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Differential poisoning of topoisomerases by menogaril and this compound dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. researchgate.net [researchgate.net]

- 5. DNA-nogalamycin interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of late-stage glycosylation steps in the biosynthetic pathway of the anthracycline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. The intercalation of DNA double helices with doxorubicin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.aip.org [pubs.aip.org]

- 10. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

The Core of Nogalamycin: A Technical Guide to its Biosynthesis Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Nogalamycin, a potent anthracycline antibiotic produced by Streromyces nogalater, stands out due to its unique chemical structure and significant cytotoxic activity. This guide provides an in-depth exploration of the this compound biosynthesis pathway and the intricate genetic machinery that governs its production. Understanding these core elements is crucial for harnessing the potential of this compound and its analogs in drug development.

The this compound Biosynthetic Gene Cluster

The entire biosynthetic gene cluster for this compound has been identified and characterized from Streptomyces nogalater.[1][2] Spanning a significant region of the bacterial chromosome, this cluster contains all the genetic information necessary for the synthesis of the complex this compound molecule. The cluster is comprised of genes encoding a Type II polyketide synthase (PKS) for the aglycone core, enzymes for the biosynthesis of the deoxysugar moieties L-nogalose and L-nogalamine, glycosyltransferases for their attachment, and regulatory proteins that control the expression of the biosynthetic genes.[1][3]

Sequence analysis has revealed numerous open reading frames (ORFs) within the cluster, with many having their functions assigned based on homology and experimental evidence.[1] A summary of the key genes and their proposed or confirmed functions is presented below.

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene/ORF | Proposed/Confirmed Function | Reference |

| Aglycone Biosynthesis | ||

| snoa1/2/3 | Minimal polyketide synthase (PKS) responsible for the synthesis of the polyketide backbone. | [3] |

| snoaL | Aromatase and cyclase involved in the cyclization of the polyketide chain to form the anthracycline ring structure. The stereoselectivity of SnoaL is crucial for the final product. | [4] |

| Deoxysugar Biosynthesis | ||

| snogI | Aminotransferase involved in the biosynthesis of the aminosugar L-nogalamine. Inactivation of this gene disrupts this compound production. | [5] |

| snogF | Putative 5-epimerase in the deoxysugar pathway. | [6] |

| snogG | Putative 4-ketoreductase in the deoxysugar pathway. | [6] |

| snogA, snogX | Methyltransferases likely involved in the N-dimethylation of the aminosugar precursor. | [6] |

| Tailoring and Glycosylation | ||

| snogE | Glycosyltransferase responsible for the attachment of L-nogalose. | [7] |

| snogD | Glycosyltransferase responsible for the attachment of L-nogalamine. | [7] |

| snoK | A non-heme iron and α-ketoglutarate-dependent enzyme that catalyzes the unusual C5''-C2 carbocyclization, forming a key structural feature of this compound. | [8] |

| snoN | A non-heme iron and α-ketoglutarate-dependent enzyme that catalyzes the epimerization at the C4'' position of the aminosugar. | [8] |

| snoT | A Rieske oxygenase that catalyzes the 2''-hydroxylation of L-rhodosamine, a precursor to L-nogalamine. | [2] |

| Regulation | ||

| snoA | A regulatory gene product that promotes the expression of the biosynthetic genes, including the minimal PKS. | [3] |

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a multi-step process that can be broadly divided into three main stages: the formation of the aglycone core, the synthesis of the deoxysugar moieties, and the subsequent tailoring and glycosylation steps to yield the final product.

Caption: Overview of the this compound Biosynthesis Pathway.

The pathway commences with the synthesis of the polyketide backbone by the minimal PKS encoded by snoa1/2/3. This is followed by cyclization and aromatization reactions catalyzed by enzymes like SnoaL to form the characteristic tetracyclic aglycone, nogalamycinone. Concurrently, the deoxysugars L-nogalose and L-nogalamine are synthesized from glucose-1-phosphate through a series of enzymatic modifications.

The glycosyltransferase SnogE then attaches L-nogalose to the aglycone, followed by the attachment of L-nogalamine by SnogD.[7] A series of remarkable tailoring reactions then occur. The Rieske oxygenase SnoT hydroxylates the aminosugar moiety.[2] Subsequently, the non-heme iron enzyme SnoK catalyzes a unique C-C bond formation, creating the distinctive carbocyclic linkage of nogalamine to the aglycone.[8] The final step is an epimerization at the C4'' position, catalyzed by the homologous enzyme SnoN, to yield the mature this compound molecule.[8]

Quantitative Data

Precise quantitative data on enzyme kinetics and metabolic fluxes in this compound biosynthesis are not extensively available in the public domain. However, metabolic engineering efforts have provided some insights into improving production yields.

Table 2: this compound Production Enhancement through Metabolic Engineering

| Genetic Modification | Effect on this compound Production | Reference |

| Overexpression of TDP-glucose synthase and TDP-D-glucose-4,6-dehydratase enzymes (mtmDE) | Approximately 50% increase in production (from ~100 mg/L to ~160 mg/L) | [9] |

| Overexpression of the minimal polyketide synthase genes (snoa123) | Approximately fourfold increase in production (to ~400 mg/L) | [9] |

Note: The production levels are approximate and were achieved in specific fermentation conditions.

Experimental Protocols

Detailed, step-by-step experimental protocols for all aspects of this compound research are often specific to the laboratory and experimental setup. However, the following sections outline the general methodologies for key experiments cited in the literature.

Gene Inactivation and Complementation

Gene function is typically elucidated through targeted gene inactivation followed by complementation studies.

Caption: General workflow for gene knockout and complementation.

-

Construct Design: A knockout cassette is designed to replace the target gene. This cassette typically contains an antibiotic resistance gene flanked by regions homologous to the upstream and downstream sequences of the target gene.

-

Vector Construction: The knockout cassette is assembled and cloned into a suitable delivery vector, often a plasmid that can be transferred from E. coli to Streptomyces.

-

Conjugal Transfer: The constructed vector is introduced into S. nogalater via intergeneric conjugation from an E. coli donor strain.

-

Selection and Screening: Exconjugants are selected based on the antibiotic resistance marker in the knockout cassette. Putative mutants are then screened for the desired gene replacement.

-

Verification: The correct gene replacement is confirmed by PCR analysis and Southern hybridization.

-

Phenotypic Analysis: The mutant strain is cultivated, and the culture extract is analyzed by High-Performance Liquid Chromatography (HPLC) to confirm the loss of this compound production and identify any accumulated intermediates.[5]

-

Complementation: The wild-type copy of the inactivated gene is cloned into an expression vector and introduced into the mutant strain. Restoration of this compound production confirms the function of the target gene.

Heterologous Expression and Protein Purification

To characterize the function of individual enzymes, they are often expressed in a heterologous host and purified.

-

Gene Cloning: The gene of interest is amplified by PCR from S. nogalater genomic DNA and cloned into an expression vector, often with an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli or a genetically amenable Streptomyces strain. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Purification: The cells are harvested and lysed. The target protein is then purified from the cell-free extract using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Purity Assessment: The purity of the protein is assessed by SDS-PAGE.

In Vitro Enzymatic Assays

The function of the purified enzymes is confirmed through in vitro assays.

-

Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, its substrate(s), and any necessary cofactors (e.g., TDP-sugars, α-ketoglutarate, Fe(II)).

-

Incubation: The reaction is incubated under optimized conditions (temperature, pH, time).

-

Reaction Quenching and Extraction: The reaction is stopped, and the products are extracted using an appropriate organic solvent.

-

Product Analysis: The reaction products are analyzed by techniques such as HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) to identify the enzymatic product.[6][7]

HPLC Analysis of this compound and Intermediates

HPLC is a fundamental technique for the detection and quantification of this compound and its biosynthetic intermediates.

-

Sample Preparation: S. nogalater cultures are grown under production conditions. The mycelium is separated from the culture broth, and the secondary metabolites are extracted from both using organic solvents.

-

Chromatographic Separation: The extracts are analyzed on a reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile-water with a modifier like formic acid).

-

Detection: The compounds are detected by their UV-Vis absorbance at a specific wavelength.

-

Quantification: The concentration of this compound can be determined by comparing the peak area to a standard curve generated with purified this compound. LC-MS is also extensively used for the identification of intermediates based on their mass-to-charge ratio.[5]

This guide provides a comprehensive overview of the this compound biosynthesis pathway and its gene cluster, integrating the current state of knowledge for researchers and professionals in the field. Further exploration into the intricate enzymatic mechanisms and regulatory networks will undoubtedly pave the way for the rational design and production of novel anthracycline drugs with improved therapeutic properties.

References

- 1. The entire this compound biosynthetic gene cluster of Streptomyces nogalater: characterization of a 20-kb DNA region and generation of hybrid structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A gene cluster involved in this compound biosynthesis from Streptomyces nogalater: sequence analysis and complementation of early-block mutations in the anthracycline pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The snogI Gene is Necessary for the Proper Functioning of the this compound Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. Identification of late-stage glycosylation steps in the biosynthetic pathway of the anthracycline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

Mechanism of action of Nogalamycin as a DNA intercalator

An In-depth Technical Guide to the Mechanism of Action of Nogalamycin as a DNA Intercalator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an anthracycline antibiotic, is a potent antitumor agent that functions through a unique mechanism of DNA intercalation. Unlike classic intercalators, this compound threads its bulky substituents through the DNA double helix, resulting in significant conformational changes and inhibition of essential cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding process, sequence specificity, and the structural consequences of its interaction with DNA. We present a compilation of quantitative binding data and detailed protocols for key experimental techniques used to study this interaction. Visualizations of the intercalation pathway and experimental workflows are provided to facilitate a deeper understanding of this complex process.

Introduction

This compound is a member of the anthracycline family of antibiotics, known for their potent cytotoxic activity.[1] Its distinctive dumbbell-shaped structure, with bulky sugar moieties at both ends of a planar chromophore, sets it apart from other anthracyclines like daunomycin.[1][2] This unique architecture dictates a complex and fascinating mechanism of DNA intercalation, which is the primary basis for its biological activity. Understanding the intricacies of this compound's interaction with DNA is crucial for the rational design of novel anticancer therapeutics with improved efficacy and reduced side effects.

The Molecular Mechanism of this compound Intercalation

The interaction of this compound with DNA is a multi-step process that involves threading one of its bulky sugar groups through the DNA backbone to position its planar aromatic core between the base pairs.

Structural Features of this compound

This compound possesses a planar anthraquinone chromophore responsible for the intercalation itself. Attached to this core are two distinct sugar residues: an uncharged nogalose sugar and a positively charged bicyclo amino sugar.[1][2] This dumbbell-like shape necessitates a significant distortion of the DNA double helix to accommodate the drug.

The Threading Intercalation Model

The binding of this compound to DNA is not a simple insertion. Instead, it follows a "threading" mechanism where one of the sugar moieties passes through the space between the two DNA strands. This process requires a transient opening or "breathing" of the DNA double helix.[3]

Figure 1: Logical flow of this compound's threading intercalation into the DNA double helix.

Sequence Specificity

This compound exhibits a preference for intercalating at specific DNA sequences. Studies have shown a strong preference for alternating purine-pyrimidine sequences, particularly at CpG and TpG steps.[3][4] This sequence selectivity is thought to be driven by a combination of factors, including the energetics of DNA deformation and specific hydrogen bonding interactions between the drug and the DNA bases.

Conformational Changes in DNA and this compound

The intercalation of this compound induces significant conformational changes in both the drug and the DNA.

-

DNA Distortion: The DNA helix undergoes severe distortion to accommodate the bulky drug. This includes unwinding of the helix, an increase in the distance between base pairs at the intercalation site, and bending of the helical axis.[2] The base pairs flanking the intercalation site are often buckled and propeller-twisted.

-

This compound Conformation: The this compound molecule itself undergoes a conformational change upon binding to DNA, optimizing its fit within the intercalation site and its interactions with the DNA grooves.[3]

Quantitative Analysis of this compound-DNA Interaction

The binding of this compound to DNA has been characterized by various biophysical techniques, yielding quantitative data on its affinity and kinetics.

Table 1: Kinetic and Binding Affinity Data for this compound-DNA Interaction

| Parameter | DNA Type | Method | Value | Reference |

| Dissociation Rate Constants (kd) | ||||

| Slow Component | Calf Thymus DNA | Stopped-flow Spectrometry | ~0.001 s⁻¹ | [5] |

| Fast Component(s) | Calf Thymus DNA | Stopped-flow Spectrometry | Not specified | [5] |

| poly(dG-dC) | Stopped-flow Spectrometry | Slower than poly(dA-dT) | [1] | |

| poly(dA-dT) | Stopped-flow Spectrometry | Faster than poly(dG-dC) | [1] | |

| Association Kinetics | ||||

| Calf Thymus DNA | Stopped-flow Spectrometry | Requires ≥ 3 exponentials | [6] | |

| poly(dA-dT) | Stopped-flow Spectrometry | 2 exponentials | [6] | |

| poly(dG-dC) | Stopped-flow Spectrometry | 1 exponential | [6] | |

| Binding Affinity | ||||

| Preference | AT-rich DNA | Competitive Fluorescence Polarization | Generally preferred | [7] |

| Preference | GC-rich DNA | Competitive Fluorescence Polarization | Some analogs show preference | [7] |

Note: A comprehensive dataset for Ka, Kd, and thermodynamic parameters (ΔH, ΔS, ΔG) for this compound under various conditions is not available in a single source. The data presented here are compiled from multiple studies and reflect the complex, multi-step binding process.

Experimental Protocols for Studying this compound-DNA Interaction

A variety of biophysical techniques are employed to investigate the interaction between this compound and DNA. Detailed methodologies for key experiments are provided below.

DNase I Footprinting

This technique is used to identify the specific DNA sequences where this compound binds.

Figure 2: Workflow for DNase I footprinting to determine this compound's binding sites on DNA.

Methodology:

-

DNA Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., ³²P).[8]

-

Binding Reaction: The end-labeled DNA is incubated with varying concentrations of this compound in a suitable binding buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl, 5 mM MgCl₂) for a time sufficient to reach equilibrium.[9]

-

DNase I Digestion: A limited amount of DNase I is added to the reaction mixtures to randomly cleave the DNA backbone. The reaction is stopped after a short incubation period.

-

Analysis: The DNA fragments are denatured and separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to X-ray film. The region where this compound is bound will be protected from DNase I cleavage, resulting in a "footprint" – a gap in the ladder of DNA fragments.[3]

Fluorescence Spectroscopy

Fluorescence titration can be used to determine the binding affinity of this compound to DNA.

Figure 3: Workflow for fluorescence titration to determine the binding affinity of this compound to DNA.

Methodology:

-

Instrumentation: A spectrofluorometer is used to measure the fluorescence emission of this compound.

-

Sample Preparation: A solution of this compound at a fixed concentration is prepared in a suitable buffer. The intrinsic fluorescence of this compound can be utilized, or a competitive displacement assay with a fluorescent probe like ethidium bromide can be performed.[7]

-

Titration: Small aliquots of a concentrated DNA solution are incrementally added to the this compound solution.

-

Measurement: After each addition of DNA and a brief equilibration period, the fluorescence emission spectrum of the solution is recorded. The excitation wavelength is typically set near the absorption maximum of this compound.

-

Data Analysis: The change in fluorescence intensity is plotted against the concentration of added DNA. The resulting binding curve can be fitted to a suitable binding model to determine the dissociation constant (Kd).[6]

Viscosity Measurements

Viscometry is used to assess the lengthening of DNA upon intercalation of this compound.

Methodology:

-

DNA Solution: A solution of linear DNA (e.g., sonicated calf thymus DNA) of a known concentration is prepared in a buffer.[7]

-

Viscometer: A capillary viscometer is used to measure the flow time of the DNA solution.

-

Titration: Aliquots of a concentrated this compound solution are added to the DNA solution in the viscometer.

-

Measurement: The flow time of the solution is measured after each addition of this compound.

-

Data Analysis: The relative viscosity of the solution is calculated and plotted against the ratio of this compound concentration to DNA concentration. An increase in relative viscosity is indicative of DNA lengthening due to intercalation.[7]

Conclusion

This compound's unique threading intercalation mechanism distinguishes it from other DNA-binding agents. Its complex interaction with DNA, characterized by specific sequence preferences and significant structural perturbations, underlies its potent biological activity. The experimental techniques detailed in this guide provide a robust framework for the continued investigation of this compound and the development of new anticancer drugs that target DNA. Further research into the thermodynamics and kinetics of this compound's interaction with specific DNA sequences will be invaluable for a complete understanding of its mechanism of action.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 3. Nucleotide sequence binding preferences of this compound investigated by DNase I footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Footprinting reveals that this compound and actinomycin shuffle between DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discriminating Intercalative Effects of Threading Intercalator this compound, from Classical Intercalator Daunomycin, Using Single Molecule Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Template specificity of DNA binding by this compound and its analogs utilizing competitive fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]

- 9. Fluorescence Titrations to Determine the Binding Affinity of Cyclic Nucleotides to SthK Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

Nogalamycin: An In-Depth Technical Guide on its Antineoplastic Role

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nogalamycin, an anthracycline antibiotic isolated from Streptomyces nogalater, exhibits significant antineoplastic properties.[1] Its primary mechanism of action involves DNA intercalation and the poisoning of topoisomerase I, leading to the inhibition of DNA replication and RNA synthesis, ultimately inducing apoptotic cell death.[1][2][3] This technical guide provides a comprehensive overview of this compound's core functions as an anticancer agent, including its mechanism of action, effects on the cell cycle, and induction of apoptosis. This document summarizes available quantitative data on its efficacy, details key experimental protocols for its study, and visualizes its molecular interactions and experimental workflows.

Mechanism of Action

This compound's potent antineoplastic activity stems from its direct interaction with cellular DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix.[1] This physical obstruction distorts the DNA structure and interferes with the processes of replication and transcription.

A key molecular target of this compound is topoisomerase I, an essential enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound poisons topoisomerase I by stabilizing the covalent complex formed between the enzyme and DNA.[2] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks, which can be converted to double-strand breaks during DNA replication, ultimately triggering cell death.[2] Interestingly, while structurally related to menogaril, this compound selectively poisons topoisomerase I and not topoisomerase II.[2][4]

References

- 1. Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential poisoning of topoisomerases by menogaril and this compound dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Nogalamycin Derivatives and Their Structural Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nogalamycin, a potent anthracycline antibiotic produced by Streptomyces nogalater, has long been a subject of interest in the field of oncology due to its pronounced cytotoxic activities.[1] Structurally, this compound is distinguished from other anthracyclines like doxorubicin by its unique "dumbbell" shape, featuring bulky substituents at both ends of its planar chromophore.[2] One end is characterized by a nogalose sugar, while the other contains a bicyclo amino sugar, nogalamine, which is uniquely attached to the aglycone core via both an O-glycosidic and a C-C bond.[1][3] This intricate architecture dictates its primary mechanism of action: DNA intercalation.[2] However, the clinical application of this compound has been hampered by significant cardiotoxicity.[1] This has spurred extensive research into the synthesis and evaluation of this compound derivatives with the aim of improving its therapeutic index by reducing toxicity while retaining or enhancing its anticancer efficacy. This technical guide provides a comprehensive overview of the structural modifications of this compound, its mechanism of action, and the experimental methodologies employed in its study.

Structural Modifications of this compound Derivatives

The core structure of this compound offers several sites for modification, primarily at the C7 and C10 positions of the anthracycline core and on the sugar moieties. These modifications aim to alter the compound's DNA binding affinity, topoisomerase inhibition specificity, and pharmacokinetic properties.

Modifications at the C7 Position

The C7 position, where the nogalose sugar is attached, is a common site for modification. The removal of the nogalose moiety and its replacement with other groups has led to the development of key derivatives.

-

Menogaril (7-con-O-methylnogarol): This semisynthetic derivative is one of the most studied this compound analogs. It is formed by the removal of the nogalose sugar and the carbomethoxy group at C10, followed by the introduction of a methoxy group at C7.[1] Menogaril exhibits a different biological profile compared to its parent compound, showing reduced cardiotoxicity and activity against a broad spectrum of murine tumors.[4] It has undergone phase I and II clinical trials.[5][6][7]

-

7-O-alkyl Analogs: A series of analogs have been synthesized with different alkoxy groups at the C7 position. These modifications can influence the compound's interaction with DNA and its biological activity.

Modifications at the C10 Position

The carbomethoxy group at the C10 position has also been a target for structural changes.

-

Disnogamycin: This derivative is formed by the removal of the carbomethoxy group at C-10 of this compound. This modification has been a precursor for further derivatization at the C7 position.

Modifications of the Sugar Moieties

The sugar residues of this compound play a crucial role in its DNA binding and biological activity.

-

This compound R and this compound F: These derivatives were discovered through the expression of the this compound gene cluster in a heterologous host. In this compound R, the nogalamine is replaced by rhodosamine, while in this compound F, it is replaced by 2-deoxyfucose.[2][3]

Quantitative Data on this compound and Its Derivatives

The cytotoxic activity of this compound and its derivatives is typically evaluated using in vitro assays on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | L1210 (Murine Leukemia) | Not specified, but highly active | [8] |

| P388 (Murine Leukemia) | Not specified, but highly active | [9] | |

| K562 (Human Leukemia) | Not specified, but shows antiproliferative activity | [10] | |

| Menogaril | Ovarian Cancer | Not specified, but shows in vitro activity | [3] |

| Breast Cancer | Not specified, but shows in vitro activity | [3] | |

| Human Tumor Stem Cells | Varied sensitivity | [3] | |

| 7-con-O-methylnogarol | L1210 (Murine Leukemia) | Not specified, but highly active | [9] |

| P388 (Murine Leukemia) | Not specified, but highly active | [9] | |

| Colon 38 Adenocarcinoma | Active | [9] | |

| B16 Melanoma | Active | [9] | |

| LX-1 Human Tumor Xenograft | Active | [9] | |

| Yoshida Sarcoma (Rat) | Active | [9] |

Note: Specific IC50 values are often presented in graphical form within publications and require access to the full-text articles for detailed extraction. The table above provides a summary of reported activities.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound and its derivatives is the inhibition of nucleic acid synthesis through DNA intercalation.[11] However, subtle structural modifications can lead to significant differences in their specific molecular targets and downstream signaling pathways.

DNA Intercalation

This compound intercalates into the DNA double helix, primarily at CpG steps.[2] This binding is a slow process and causes significant distortion of the DNA structure. The bulky sugar moieties of this compound play a critical role in this interaction, with the nogalose sugar residing in the minor groove and the nogalamine in the major groove.[12] This "threading" intercalation mechanism is distinct from that of other anthracyclines like daunorubicin.

Topoisomerase Inhibition

A key finding in the study of this compound derivatives is their differential effects on topoisomerase I and II.

-

This compound is a potent poison of topoisomerase I , stabilizing the enzyme-DNA cleavage complex.[1][13] This leads to the accumulation of single-strand DNA breaks, which can trigger cell cycle arrest and apoptosis.

-

Menogaril , lacking the nogalose sugar, is a poison of topoisomerase II .[13][14] This results in the formation of double-strand DNA breaks, a different type of DNA damage that also leads to apoptosis.

This difference in topoisomerase specificity likely contributes to the distinct biological activities and toxicity profiles of these two compounds.

Apoptosis Signaling Pathway

The DNA damage induced by this compound and its derivatives activates cellular stress responses that culminate in programmed cell death, or apoptosis. While the precise signaling cascade for each derivative is an area of ongoing research, the general pathway for topoisomerase inhibitors involves:

-

DNA Damage Recognition: The stabilized topoisomerase-DNA cleavage complexes are recognized by the cellular DNA damage response machinery.

-

Activation of Initiator Caspases: This recognition leads to the activation of initiator caspases, such as caspase-8 (in the extrinsic pathway) or caspase-9 (in the intrinsic pathway).[15]

-

Executioner Caspase Cascade: The initiator caspases then activate executioner caspases, such as caspase-3, which are responsible for the cleavage of key cellular proteins and the execution of the apoptotic program.[15]

-

Mitochondrial Involvement: The intrinsic pathway is often engaged, involving the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins.[16]

The following diagram illustrates a generalized apoptotic pathway initiated by topoisomerase I inhibition.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Identification of late-stage glycosylation steps in the biosynthetic pathway of the anthracycline this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro activity of menogaril and N-demethylmenogaril in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. inspiralis.com [inspiralis.com]

- 5. Progress toward the Total Synthesis of this compound Using a Benzyne Cycloaddition Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Footprinting reveals that this compound and actinomycin shuffle between DNA binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lethality of this compound, this compound analogs, and adriamycin to cells in different cell cycle phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Antitumor activities of orally administered 7-con-0-methylnogarol (TUT-7)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Differential poisoning of topoisomerases by menogaril and this compound dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Menogaril, an anthracycline compound with a novel mechanism of action: cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. glpbio.com [glpbio.com]

- 16. journal.waocp.org [journal.waocp.org]

The Antitumor Activity of Nogalamycin and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nogalamycin, an anthracycline antibiotic produced by Streptomyces nogalater, has demonstrated significant antitumor activity. This technical guide provides an in-depth overview of the core mechanisms of action of this compound and its synthetic analogs, with a focus on its role as a DNA intercalator, inhibitor of RNA synthesis, and a topoisomerase I poison. This document summarizes available quantitative data, details key experimental protocols for assessing antitumor efficacy, and provides visual representations of the relevant biological pathways and experimental workflows to support further research and development in this area.

Introduction

This compound is a potent cytotoxic agent that has been the subject of interest in oncology research due to its unique structural features and mechanism of action.[1] Unlike many other anthracyclines, this compound possesses bulky sugar moieties at both ends of its aglycone core, which significantly influences its interaction with DNA and its biological activity.[1] The development of analogs has been a key strategy to improve its therapeutic index, with compounds like 7-con-O-methylnogarol showing enhanced antitumor effects.[1][2] This guide will delve into the molecular basis of this compound's anticancer properties and provide practical information for its study.

Mechanism of Action

The antitumor activity of this compound is multifactorial, primarily targeting fundamental cellular processes involving DNA.

DNA Intercalation and Inhibition of Macromolecular Synthesis

This compound inserts its planar anthracycline ring between the base pairs of DNA, a process known as intercalation. This physical distortion of the DNA double helix interferes with the processes of replication and transcription. The primary consequence of this action is the potent inhibition of RNA synthesis.[3] this compound inhibits all major forms of RNA, including ribosomal RNA (rRNA), transfer RNA (tRNA), and messenger RNA (mRNA). This leads to a downstream inhibition of protein synthesis and ultimately, cell cycle arrest and apoptosis.

Topoisomerase I Poisoning

A key differentiator for this compound compared to some of its analogs is its role as a topoisomerase I poison.[4] Topoisomerase I is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. This compound stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, triggering cell death.

Interestingly, the analog menogaril, which lacks the nogalose sugar of this compound, acts as a topoisomerase II poison, highlighting the critical role of the sugar moieties in determining the specific molecular target.[4]

Quantitative Antitumor Activity

The following tables summarize the available quantitative data on the antitumor activity of this compound and its analogs against various cancer cell lines. It is important to note that specific IC50 values for some key compounds against the murine leukemia (L1210 and P388) and melanoma (B16) cell lines were not available in the searched literature. The tables are structured to accommodate this data as it becomes available.

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

| This compound | L1210 (Murine Leukemia) | Cytotoxicity | Data not available in searched literature | |

| This compound | P388 (Murine Leukemia) | Cytotoxicity | Data not available in searched literature | |

| This compound | B16 (Murine Melanoma) | Cytotoxicity | Data not available in searched literature |

| Analog | Cell Line | Assay Type | IC50 Value | Reference |

| 7-con-O-methylnogarol | L1210 (Murine Leukemia) | Cytotoxicity | Data not available in searched literature | |

| 7-con-O-methylnogarol | P388 (Murine Leukemia) | Cytotoxicity | Data not available in searched literature | |

| 7-con-O-methylnogarol | B16 (Murine Melanoma) | Cytotoxicity | Data not available in searched literature | |

| Disnogamycin | L1210 (Murine Leukemia) | Cytotoxicity | Data not available in searched literature | |

| Disnogamycin | P388 (Murine Leukemia) | Cytotoxicity | Data not available in searched literature |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell viability.

Materials:

-

Cancer cell lines (e.g., L1210, P388, B16)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

This compound and its analogs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of this compound and its analogs in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

-

Incubate the plate for 48-72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

In Vitro RNA Synthesis Inhibition Assay

This protocol measures the inhibition of RNA polymerase activity.

Materials:

-

Calf thymus DNA (template)

-

RNA polymerase (e.g., from E. coli)

-

ATP, GTP, CTP, and [³H]UTP (radiolabeled uridine triphosphate)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, and DTT)

-

This compound and its analogs

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DNA template, ATP, GTP, CTP, and [³H]UTP.

-

Add varying concentrations of this compound or its analogs to the reaction mixture. Include a control with no inhibitor.

-

Initiate the reaction by adding RNA polymerase and incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding cold TCA to precipitate the newly synthesized RNA.

-

Collect the precipitate on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol to remove unincorporated [³H]UTP.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition of RNA synthesis for each drug concentration compared to the control.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to stabilize the topoisomerase I-DNA cleavage complex.[5]

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I

-

Reaction buffer (containing Tris-HCl, KCl, MgCl₂, DTT, and EDTA)

-

This compound and its analogs

-

Proteinase K

-

Loading dye

-

Agarose gel

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and imaging system

Procedure:

-

Prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA.

-

Add varying concentrations of this compound or its analogs.

-

Add Topoisomerase I to the mixture and incubate at 37°C for 30 minutes.

-

Terminate the reaction by adding SDS to a final concentration of 1% and then add proteinase K. Incubate at 37°C for another 30 minutes to digest the enzyme.

-

Add loading dye to the samples and load them onto an agarose gel.

-

Perform electrophoresis to separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked).

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. An increase in the amount of nicked (linear) DNA with increasing drug concentration indicates topoisomerase I poisoning.

Signaling Pathways and Experimental Workflows

The following diagrams, created using Graphviz, illustrate the key molecular pathways affected by this compound and a general workflow for its preclinical evaluation.

Caption: Mechanism of action of this compound.

Caption: Preclinical evaluation workflow for this compound analogs.

Conclusion

This compound and its analogs represent a promising class of antitumor agents with a well-defined, multi-pronged mechanism of action centered on DNA disruption. The ability to modulate the specific molecular target (Topoisomerase I vs. II) through structural modifications of the sugar moieties offers a compelling avenue for the development of novel therapeutics with improved efficacy and reduced toxicity. Further research, particularly in obtaining comprehensive quantitative data for lead analogs and exploring their activity in a wider range of cancer models, is warranted to fully realize the clinical potential of this class of compounds. This guide provides a foundational framework of knowledge and methodologies to support these future investigations.

References

- 1. Improved antitumor activity by modification of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of mouse tumors with 7-con-O-methylnogarol and other analogs of the anthracycline antibiotic, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of RNA synthesis in vitro and cell growth by anthracycline antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential poisoning of topoisomerases by menogaril and this compound dictated by the minor groove-binding nogalose sugar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Nogalamycin with Topoisomerase I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nogalamycin, a potent anthracycline antibiotic, exhibits significant antitumor activity through its unique interaction with DNA and human topoisomerase I (Top1). Unlike many other topoisomerase poisons, this compound employs a distinct mechanism of action characterized by its ability to induce site-specific DNA cleavage by binding to a region distal to the cleavage site. This technical guide provides a comprehensive overview of the molecular interactions between this compound, DNA, and topoisomerase I, with a focus on the biochemical and structural basis of its activity. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and drug development efforts in this area.

Introduction: The Unique Profile of this compound

This compound is an anthracycline antibiotic that distinguishes itself from other members of its class, such as doxorubicin and daunorubicin, through its complex structure and unique mode of action. Structurally, this compound possesses a planar aglycon core with bulky sugar moieties at both ends, giving it a dumbbell-like shape.[1] This configuration is critical to its interaction with DNA, where it acts as a "threading intercalator."[2] The entire this compound molecule threads through the DNA double helix, with its planar rings intercalating between base pairs and the sugar residues occupying both the major and minor grooves. This intricate binding mode results in significant distortion of the DNA structure, including bending and unwinding.

A key feature of this compound is its specific poisoning of human topoisomerase I, an essential enzyme that resolves DNA supercoiling during replication and transcription.[3][4] In contrast, the related compound menogaril, which lacks the nogalose sugar moiety, selectively poisons topoisomerase II, highlighting the critical role of the nogalose sugar in directing this compound's activity towards topoisomerase I.[3][4] This specificity, coupled with its unique mechanism of inducing DNA cleavage, makes this compound a subject of significant interest in the development of novel anticancer therapeutics.

Molecular Mechanism of Action

The interaction of this compound with topoisomerase I is a multi-step process that ultimately leads to the stabilization of the topoisomerase I-DNA cleavage complex and the accumulation of single-strand DNA breaks.

DNA Intercalation and Structural Distortion

This compound initiates its action by intercalating into the DNA double helix. This process is sequence-selective, with a preference for alternating purine-pyrimidine sequences, particularly at TpG/CpA and GpT/ApC steps. The threading of the bulky this compound molecule through the DNA requires significant conformational flexibility of the DNA, leading to severe structural distortions, including a notable bending of the DNA helix.[5][6]

Allosteric Poisoning of Topoisomerase I

A remarkable aspect of this compound's mechanism is its ability to poison topoisomerase I from a distance. Unlike camptothecin, which binds directly to the enzyme-DNA interface at the cleavage site, this compound binds to a DNA site upstream of the topoisomerase I-mediated cleavage site.[3][5][6] DNase I footprinting studies have revealed a drug-free region between the this compound binding site and the topoisomerase I cleavage site.[3][4]